B1576095 Pseudin-3

Pseudin-3

Cat. No.: B1576095
Attention: For research use only. Not for human or veterinary use.
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Description

Pseudin-3 is a cationic, amphipathic α-helical antimicrobial peptide (AMP) isolated from the skin secretions of the South American paradoxical frog Pseudis paradoxa. It belongs to the Pseudin subfamily of Frog Secreted Active Peptides (FSAPs), which also includes Pseudin-1, Pseudin-2, and Pseudin-4 . These peptides are part of the host defense system, exhibiting broad-spectrum antimicrobial activity against bacteria, fungi, and other pathogens. This compound is characterized by its α-helical structure, which enables membrane disruption via hydrophobic and electrostatic interactions with microbial cell membranes. While Pseudin-2 is reported as the most potent and abundant member of the family, this compound has distinct structural and functional properties that warrant detailed comparison with its analogs .

Properties

bioactivity

Antibacterial, Antifungal

sequence

GINTLKKVIQGLHEVIKLVSNHE

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The Pseudin peptides share a conserved amphipathic α-helical conformation but differ in amino acid sequence, charge distribution, and hydrophobicity. These variations influence their antimicrobial efficacy, selectivity, and hemolytic activity.

Table 1: Comparative Analysis of Pseudin Peptides

Parameter Pseudin-1 Pseudin-2 Pseudin-3 Pseudin-4
Abundance Low High Moderate Low
Potency Moderate High Moderate Low
Key Residues Variable hydrophobic Enhanced cationic Balanced charge Reduced hydrophobicity
Applications Antimicrobial Antimicrobial, insulin release Antimicrobial Limited data

Pseudin-2 is distinguished by its dual functionality, demonstrating both antimicrobial activity and insulin-releasing properties, whereas this compound primarily serves as a membrane-disrupting antimicrobial agent . The higher cationic charge of Pseudin-2 enhances its interaction with negatively charged microbial membranes, contributing to its superior potency.

Comparison with Non-Pseudin Antimicrobial Peptides

These peptides also employ α-helical structures for membrane disruption but differ in sequence specificity and target selectivity. For example, magainins exhibit stronger Gram-negative bacterial activity, whereas this compound may have a broader spectrum .

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